molecular formula C20H22Cl2N2O3S B5108357 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5108357
M. Wt: 441.4 g/mol
InChI Key: XGGPZTDCYSXFJW-UHFFFAOYSA-N
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Description

The compound 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene core substituted with a 4-(2,4-dichlorophenoxy)butanoyl group at position 2 and a methyl group at position 5. Its carboxamide moiety at position 3 is a common pharmacophore in medicinal chemistry. This compound’s structural uniqueness lies in its halogenated phenoxy group and alkyl substitution, which influence lipophilicity, metabolic stability, and target interactions. Below, we compare it with structurally related analogs to highlight key differences in synthesis, substituent effects, and inferred properties.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c1-11-4-6-13-16(9-11)28-20(18(13)19(23)26)24-17(25)3-2-8-27-15-7-5-12(21)10-14(15)22/h5,7,10-11H,2-4,6,8-9H2,1H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPZTDCYSXFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical structural features of the target compound and its analogs:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 4-(2,4-Dichlorophenoxy)butanoyl amino Methyl ~521.3* Carboxamide, dichlorophenoxy, butanoyl High lipophilicity, potential metabolic stability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy-oxoethyl amino (4-hydroxyphenyl) None 390.4 Ester, hydroxylphenyl Moderate polarity; 22% synthesis yield
2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-...-3-carboxamide Pyrimidinylsulfanyl acetyl None ~507.5* Trifluoromethyl, thienyl, pyrimidine Bulky substituents; possible enhanced binding
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (2-Methylphenoxy)acetyl amino None ~373.4* Methylphenoxy Reduced halogenation; lower electron withdrawal
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Amino Propyl ~265.4* Free amino, alkyl Higher basicity; altered steric profile

*Calculated based on molecular formulas.

Key Observations:

Substituent Diversity: The target compound’s 4-(2,4-dichlorophenoxy)butanoyl group distinguishes it from analogs with non-halogenated (e.g., ) or heterocyclic substituents (e.g., ). The chlorine atoms enhance lipophilicity and may improve membrane permeability compared to hydroxylphenyl () or methylphenoxy () groups.

Functional Group Impact :

  • Carboxamide at position 3 : Common across all compounds, suggesting a critical role in target binding (e.g., hydrogen bonding with biological receptors).
  • Ester vs. Carboxamide : The ethyl ester in increases polarity, likely reducing bioavailability compared to carboxamide-containing analogs.

Comparative Challenges:
  • Halogenated Groups: Introducing dichlorophenoxy likely demands rigorous purification to remove halogenated byproducts, unlike non-halogenated analogs .
  • Steric Hindrance : The 6-methyl group in the target compound may complicate reaction kinetics compared to unsubstituted cores .

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